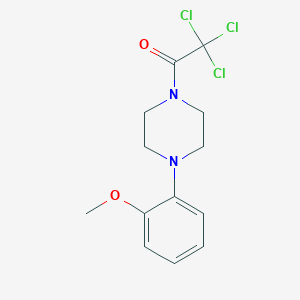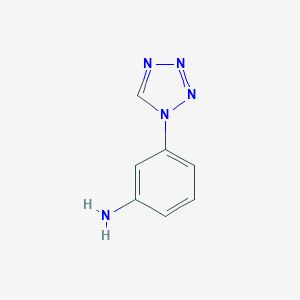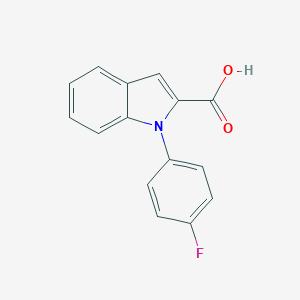
4-Fluorophenyl-1H-indole-2-carboxylic acid
Overview
Description
4-Fluorophenyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. It is a synthetic compound that is widely used in scientific research.
Mechanism Of Action
The mechanism of action of 4-Fluorophenyl-1H-indole-2-carboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases can lead to the disruption of these processes, which can be useful in the treatment of various diseases.
Biochemical And Physiological Effects
4-Fluorophenyl-1H-indole-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several protein kinases, including glycogen synthase kinase-3β, cyclin-dependent kinase 2, and mitogen-activated protein kinase-activated protein kinase 2. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Fluorophenyl-1H-indole-2-carboxylic acid in lab experiments is its high purity, which ensures accurate and reproducible results. It is also relatively easy to synthesize, which makes it readily available for use in various experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the use of 4-Fluorophenyl-1H-indole-2-carboxylic acid in scientific research. One direction is the development of new inhibitors of protein kinases based on the structure of 4-Fluorophenyl-1H-indole-2-carboxylic acid. Another direction is the investigation of its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Additionally, research can be conducted to further understand its mechanism of action and to identify new targets for inhibition.
Conclusion
In conclusion, 4-Fluorophenyl-1H-indole-2-carboxylic acid is a synthetic compound that is widely used in scientific research. Its synthesis method is relatively simple, and it has various applications in the development of new compounds and analytical methods. Its mechanism of action is believed to be the inhibition of protein kinases, and it has been found to have various biochemical and physiological effects. While it has some advantages and limitations in lab experiments, there are several future directions for its use in scientific research.
Scientific Research Applications
4-Fluorophenyl-1H-indole-2-carboxylic acid has various applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as inhibitors of protein kinases. It is also used as a reference compound for the development of analytical methods for the detection of indole carboxylic acids in biological samples.
properties
CAS RN |
139774-25-7 |
|---|---|
Product Name |
4-Fluorophenyl-1H-indole-2-carboxylic acid |
Molecular Formula |
C15H10FNO2 |
Molecular Weight |
255.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C15H10FNO2/c16-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-14(17)15(18)19/h1-9H,(H,18,19) |
InChI Key |
MVKWWTKHXXLXSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(=O)O |
synonyms |
4-fluorophenyl-1H-indole-2-carboxylic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

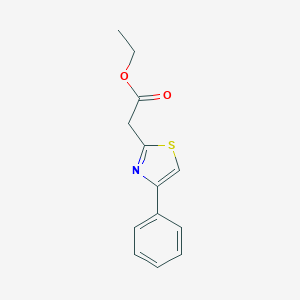
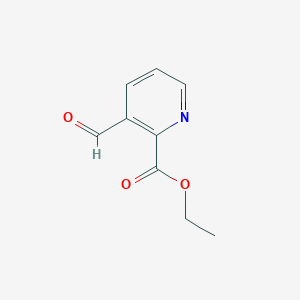
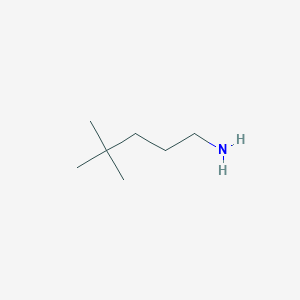
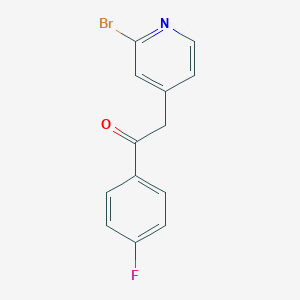
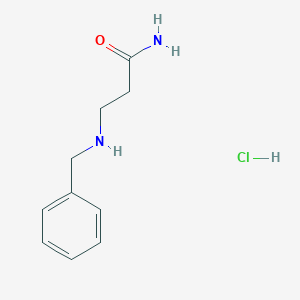
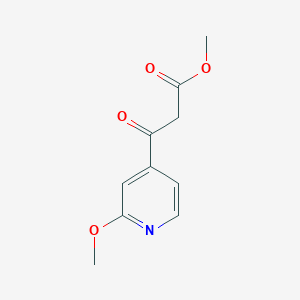
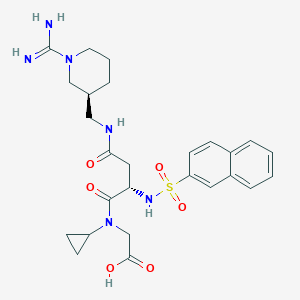
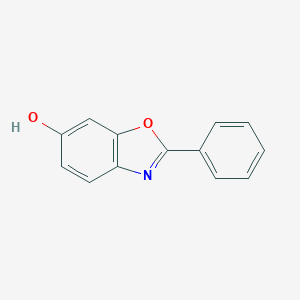
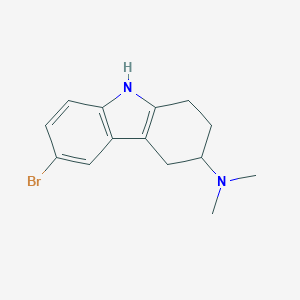
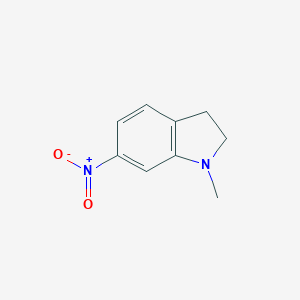
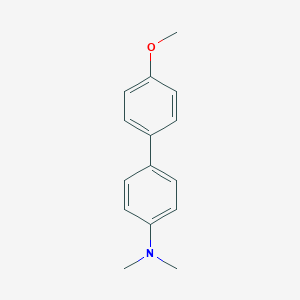
![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
